4-methoxy-9H-carbazole
Overview
Description
4-Methoxy-9H-carbazole is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound Carbazole and its derivatives are known for their significant roles in various fields due to their unique structural and electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-9H-carbazole typically involves the methoxylation of carbazole. One common method is the reaction of carbazole with methoxyamine in the presence of a palladium catalyst. This method is efficient and yields high purity products . Another approach involves the condensation of 4-methoxy-9-methyl-9H-carbazole-3-carbaldehyde with active methylene derivatives .
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbazole ring to tetrahydrocarbazole derivatives.
Substitution: Electrophilic substitution reactions are common, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions include various substituted carbazole derivatives, which have applications in organic electronics and pharmaceuticals .
Scientific Research Applications
4-Methoxy-9H-carbazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methoxy-9H-carbazole involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It also modulates enzyme activities and signaling pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Carbazole: The parent compound, known for its wide range of applications in organic synthesis and materials science.
9-Methylcarbazole: Similar in structure but with a methyl group instead of a methoxy group, affecting its reactivity and applications.
3-Methoxycarbazole: Another methoxy-substituted derivative with different positional isomerism, leading to varied chemical properties.
Uniqueness: 4-Methoxy-9H-carbazole stands out due to its specific substitution pattern, which enhances its photophysical properties and makes it a valuable compound in the development of advanced materials and pharmaceuticals .
Properties
IUPAC Name |
4-methoxy-9H-carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-15-12-8-4-7-11-13(12)9-5-2-3-6-10(9)14-11/h2-8,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPBIJIJIJTNOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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